2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid
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Overview
Description
2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene derivatives with suitable aldehydes or ketones, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-c]pyridine derivatives, such as:
- 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Uniqueness
What sets 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid apart is its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. These features contribute to its unique chemical reactivity and potential biological activities .
Properties
CAS No. |
768317-39-1 |
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Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-amino-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c1-11-3-2-6-5(4-11)7(9(12)13)8(10)14-6/h2-4,10H2,1H3,(H,12,13) |
InChI Key |
PQJAEIDNGHQJFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(S2)N)C(=O)O |
Origin of Product |
United States |
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